N-(3,4-difluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Description
N-(3,4-difluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluorophenyl, methoxy, and methylsulfanyl groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVVMZMESTHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline, 2-methoxybenzoic acid, and methylthiol.
Condensation Reaction: The first step involves the condensation of 3,4-difluoroaniline with 2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This reaction forms an amide bond, resulting in the intermediate product.
Thioether Formation: The intermediate product is then subjected to a thioether formation reaction with methylthiol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). This step introduces the methylsulfanyl group to the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid, and water.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Halides, amines, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated benzamide derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a lead compound for the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the substitution pattern and the presence of a fluorine atom instead of methoxy and methylsulfanyl groups.
N-(3,4-Difluorophenyl)-4-(methylsulfonyl)benzamide: This compound has a similar structure but contains a methylsulfonyl group instead of a methylsulfanyl group.
Uniqueness
N-(3,4-difluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both methoxy and methylsulfanyl groups enhances its reactivity and potential for diverse applications. This uniqueness makes it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
